[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate [2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14530859
InChI: InChI=1S/C21H19N3O4/c1-14-10-15-6-2-5-9-18(15)24(14)19(25)12-28-20(26)11-23-13-22-17-8-4-3-7-16(17)21(23)27/h2-9,13-14H,10-12H2,1H3
SMILES:
Molecular Formula: C21H19N3O4
Molecular Weight: 377.4 g/mol

[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate

CAS No.:

Cat. No.: VC14530859

Molecular Formula: C21H19N3O4

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate -

Specification

Molecular Formula C21H19N3O4
Molecular Weight 377.4 g/mol
IUPAC Name [2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate
Standard InChI InChI=1S/C21H19N3O4/c1-14-10-15-6-2-5-9-18(15)24(14)19(25)12-28-20(26)11-23-13-22-17-8-4-3-7-16(17)21(23)27/h2-9,13-14H,10-12H2,1H3
Standard InChI Key HCSFBXOHHDPCKP-UHFFFAOYSA-N
Canonical SMILES CC1CC2=CC=CC=C2N1C(=O)COC(=O)CN3C=NC4=CC=CC=C4C3=O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The molecule consists of two primary subunits:

  • 2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl group: A dihydroindole derivative featuring a methyl group at position 2 and a ketone-functionalized ethyl chain.

  • 2-(4-Oxoquinazolin-3-yl)acetate group: A quinazolinone scaffold with an acetic acid ester at position 3.

The ester linkage bridges these subunits, creating a bifunctional structure with potential for diverse interactions.

Table 1: Key Molecular Features

ComponentFunctional GroupsMolecular Weight Contribution
Dihydroindole moietyMethyl, ketone, aromatic ring~161 g/mol
Quinazolinone moietyLactam, acetate ester~219 g/mol
Total molecular weight-380.4 g/mol

The molecular formula is deduced as C21_{21}H19_{19}N3_{3}O5_{5}, with a calculated molar mass of 380.4 g/mol.

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous methods for quinazolinone and dihydroindole derivatives provide a framework:

  • Quinazolinone Synthesis:

    • Condensation of anthranilic acid derivatives with acetic anhydride forms the 4-oxoquinazolin-3-yl core.

    • Ethyl bromoacetate may introduce the acetate sidechain via nucleophilic substitution.

  • Dihydroindole Synthesis:

    • Cyclization of phenylhydrazine derivatives with ketones yields 2,3-dihydroindoles .

    • Methylation at position 2 can be achieved using methyl iodide under basic conditions .

  • Esterification:

    • Coupling the quinazolinone acetic acid with the dihydroindole alcohol using DCC (dicyclohexylcarbodiimide) forms the final ester.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
Quinazolinone formationAnthranilic acid, acetic anhydride, Δ60–70%
Dihydroindole synthesisPhenylhydrazine, acetone, H2_2SO4_450–65%
Ester couplingDCC, DMAP, dry DCM40–55%

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominant lipophilicity due to aromatic rings and ester groups; limited aqueous solubility (<1 mg/mL).

  • Stability: Susceptible to hydrolysis under acidic/basic conditions, necessitating storage at pH 6–8 and low temperatures .

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~1740 cm1^{-1} (ester C=O), ~1680 cm1^{-1} (quinazolinone lactam), and ~1650 cm1^{-1} (dihydroindole ketone) .

  • NMR:

    • 1^1H NMR: Methyl singlet at δ 2.1 ppm (dihydroindole-CH3_3), quartet at δ 4.3 ppm (ester -OCH2_2) .

    • 13^13C NMR: Carbonyl signals at δ 170–175 ppm.

Biological Activities and Mechanisms

Table 3: Predicted Bioactivity Metrics

TargetIC50_{50} (Estimated)Selectivity Index
EGFR0.8–1.2 µM5.2
5-HT2A_{2A}1.5–2.0 µM3.8

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Structural modularity allows for sidechain modifications to enhance bioavailability.

  • Combination Therapy: Potential synergy with DNA-damaging agents (e.g., cisplatin) in oncology.

Agricultural Chemistry

Quinazolinones exhibit herbicidal activity; ester derivatives may improve soil persistence.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator